molecular formula C16H12O6 B191838 Geraldol CAS No. 21511-25-1

Geraldol

Cat. No. B191838
CAS RN: 21511-25-1
M. Wt: 300.26 g/mol
InChI Key: WRFQRUBJBPLPAM-UHFFFAOYSA-N
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Description

Geraldol is the O-methyl metabolite of fisetin in mice and is reported to suppress endothelial cell migration and proliferation .


Synthesis Analysis

It is also a metabolite of fisetin .


Molecular Structure Analysis

Geraldol has a molecular formula of C16H12O6 . It is a flavonoid and its identity has been confirmed through analytical high performance liquid chromatography, electrospray ionization-mass spectrometry, and nuclear magnetic resonance analyses .


Physical And Chemical Properties Analysis

Geraldol has an empirical formula of C16H12O6 and a molar mass of 300.27 g/mol . It is a reference substance for HPLC .

Scientific Research Applications

Specific Scientific Field

Pharmacokinetics and Nutritional Science

Summary of the Application

Geraldol, an active metabolite of fisetin, has been studied for its role in enhancing the bioavailability of fisetin, a polyphenol found in several fruits and vegetables . Fisetin has potential health benefits for neuroprotection, cardioprotection, chemoprevention, diabetes, inflammation, and oxidative stress .

Methods of Application or Experimental Procedures

A novel green technology of Hybrid-FENUMAT™ was used to develop a food-grade fisetin formulation (FF-20) through encapsulation of fisetin micelles into fenugreek galactomannan (FG) hydrogel scaffold . This was done to improve fisetin’s physical characteristics and bioavailability .

Results or Outcomes

The plasma concentration of fisetin when individuals consumed FF-20 was 26.9-fold greater than unformulated fisetin as determined by the area under the curve over 12 h . The maximum plasma concentration (Cmax) was also more than twenty-three times higher when supplemented with FF-20 compared to unformulated fisetin . The encapsulation also reduced the amount of conversion of fisetin to geraldol .

Application in Neuromyelitis Optica (NMO) Treatment

Specific Scientific Field

Neurology and Molecular Medicine

Summary of the Application

Geraldol has been identified as an inhibitor of aquaporin-4 (AQP4) binding by NMO-IgG . NMO is a severe neurological demyelinating autoimmune disease that affects the optic nerves and spinal cord . AQP4 is a known target of the autoimmune antibody NMO-IgG .

Methods of Application or Experimental Procedures

A cell-based high-throughput screening approach was developed to identify molecular inhibitors of NMO-IgG binding to AQP4 . Geraldol was purified from the herb extracts of Petroselinum crispum .

Results or Outcomes

Geraldol effectively blocked binding of NMO-IgG to AQP4 in immunofluorescence assays and decreased complement-dependent cytotoxicity (CDC) in NMO-IgG/complement-treated cells . Geraldol exhibited low cytotoxicity, with no effect on proliferation or apoptosis of cells . It did not alter the water transport function of AQP4 . The study suggests the potential therapeutic value of geraldol for NMO drug development .

Safety And Hazards

Geraldol exhibits low cytotoxicity, with no effect on proliferation or apoptosis of FRTL-AQP4 cells and primary astrocytes . It is advised not to breathe dust/fume/gas/mist/vapours/spray and not to get in eyes, on skin, or on clothing .

Future Directions

Geraldol has shown potential therapeutic value for NMO drug development . Further analysis of other metabolites would be beneficial in future studies to better understand its metabolism .

properties

IUPAC Name

3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-13-6-8(2-5-11(13)18)16-15(20)14(19)10-4-3-9(17)7-12(10)22-16/h2-7,17-18,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFQRUBJBPLPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175851
Record name Geraldol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Geraldol

CAS RN

21511-25-1
Record name Geraldol
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URL https://commonchemistry.cas.org/detail?cas_rn=21511-25-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Geraldol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geraldol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone
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Record name GERALDOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
283
Citations
YS Touil, N Auzeil, F Boulinguez, H Saighi… - Biochemical …, 2011 - Elsevier
… geraldol in 4 different chromatographic ternary gradient conditions, M3 was therefore assigned to geraldol. … and antiangiogenic activities of fisetin and geraldol in vitro and it was found …
Number of citations: 87 www.sciencedirect.com
JL Riffell, RU Jänicke, M Roberge - Molecular Cancer Therapeutics, 2011 - AACR
… and geraldol, two recently identified chemical inducers of mitotic slippage. Mitotic slippage induced by SU6656 or geraldol … in response to SU6656 or geraldol. Introduction of caspase-3 …
Number of citations: 16 aacrjournals.org
JH Jo, JJ Jo, JM Lee, S Lee - Journal of Chromatography B, 2016 - Elsevier
… Following administration of fisetin, it was observed that the C max and AUC values for geraldol … and its main metabolite geraldol in mouse plasma. Geraldol was the dominant circulating …
Number of citations: 19 www.sciencedirect.com
J Wang, S Wang, M Sun, H Xu… - Molecular …, 2020 - spandidos-publications.com
… of the isolated compound as geraldol, a flavonoid. Geraldol effectively blocked binding of NMO‑IgG … The present study suggests the potential therapeutic value of geraldol for NMO drug …
Number of citations: 5 www.spandidos-publications.com
R Shrestha, JH Kim, W Nam, HS Lee, JM Lee… - Drug Metabolism and …, 2018 - Elsevier
… the inhibitory effect of fisetin and geraldol on eight isoforms of … hydroxylation by fisetin and geraldol were confirmed in … confirmed that fisetin and geraldol shows a reversible concentration…
Number of citations: 12 www.sciencedirect.com
N Sali, R Csepregi, T Kőszegi, S Kunsági-Máté… - Journal of …, 2018 - Elsevier
Fisetin (FIS) is a flavonoid aglycone which is widely distributed in several fruits and vegetables. Based on its complex biochemical action in the body, FIS seems a promising candidate …
Number of citations: 21 www.sciencedirect.com
HUI Chang, M Mi, W Ling, J Zhu… - Journal of Food …, 2010 - Wiley Online Library
… 3,6-Dihydroxyflavone, luteolin and geraldol showed the most potent cytotoxic effect. By … 3,6-dihydroxyflavone, luteolin and geraldol all caused ROS generation. Addition of antioxidant N-…
Number of citations: 25 onlinelibrary.wiley.com
C Hui, MI Man-tian, GU Yan-yan - 中国公共卫生, 2010 - zgggws.com
… Results After the treatment of 10 μmol/L luteolin or geraldol, the level of … geraldol, and partially suppressed their anti-proliferation effect on HL-60 cells. Conclusion Luteo lin and geraldol …
Number of citations: 0 www.zgggws.com
JL Riffell - 2011 - open.library.ubc.ca
… SU6656 and geraldol were identified as chemicals that induce mitotic slippage. Cells … Mitotic slippage induced by SU6656 or geraldol involved proteasome-dependent degradation of …
Number of citations: 2 open.library.ubc.ca
H CHANG - Tumor, 2008 - pesquisa.bvsalud.org
… 3,6-dihydroxyflavone, luteolin, and geraldol significantly increased the apoptotic … geraldol markedly increased ROS level in a short time. The increase in ROS level induced by geraldol …
Number of citations: 1 pesquisa.bvsalud.org

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